molecular formula C6H10N4O4 B14472724 Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)- CAS No. 67953-33-7

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-

Cat. No.: B14472724
CAS No.: 67953-33-7
M. Wt: 202.17 g/mol
InChI Key: ZAXSFKZSBBWKKM-UHFFFAOYSA-N
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Description

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes two imidazole rings fused together with additional functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. This method allows for the inclusion of various functional groups, making it versatile for different applications . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide high regioselectivity and good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)- involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with similar chemical properties.

    Benzimidazole: Contains a fused benzene ring, offering different biological activities.

    Thiazole: Another heterocyclic compound with sulfur in its ring structure.

Uniqueness

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)- is unique due to its fused imidazole rings and additional functional groups, which provide distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

67953-33-7

Molecular Formula

C6H10N4O4

Molecular Weight

202.17 g/mol

IUPAC Name

4,6-bis(hydroxymethyl)-1,3,3a,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione

InChI

InChI=1S/C6H10N4O4/c11-1-9-3-4(8-5(13)7-3)10(2-12)6(9)14/h3-4,11-12H,1-2H2,(H2,7,8,13)

InChI Key

ZAXSFKZSBBWKKM-UHFFFAOYSA-N

Canonical SMILES

C(N1C2C(NC(=O)N2)N(C1=O)CO)O

Origin of Product

United States

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